molecular formula C4H4INOS B6218542 (4-iodo-1,2-thiazol-5-yl)methanol CAS No. 2743442-49-9

(4-iodo-1,2-thiazol-5-yl)methanol

Cat. No.: B6218542
CAS No.: 2743442-49-9
M. Wt: 241.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-iodo-1,2-thiazol-5-yl)methanol (CAS 2743442-49-9) is a halogenated thiazole derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals with a broad range of biological activities, including anti-cancer, anti-HIV, and antibiotic properties . The iodine substituent at the 4-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex, functionalized molecules. The hydroxymethyl group at the 5-position offers a versatile handle for further functionalization through esterification, etherification, or oxidation. In research, thiazole cores are increasingly recognized as tunable electrophilic warheads in the design of targeted covalent inhibitors, a growing area in modern therapeutics . While the specific biological profile of this compound is a subject for ongoing research, its structure positions it as a key building block for developing novel bioactive compounds and functional materials. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2743442-49-9

Molecular Formula

C4H4INOS

Molecular Weight

241.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Iodo-β-Keto Esters

The most widely reported route involves cyclocondensation between α-iodo-β-keto esters and thiourea derivatives. A representative procedure adapted from patented methodologies follows:

Reagents :

  • Ethyl 4-iodo-3-oxopentanoate (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (anhydrous), reflux

Procedure :

  • Dissolve ethyl 4-iodo-3-oxopentanoate (10 mmol) in 50 mL ethanol.

  • Add thiourea (12 mmol) and heat under reflux for 8–12 hr.

  • Cool to 0°C, filter precipitated product, wash with cold ethanol.

Yield : 68–72%
Characterization :

  • 1H^1H NMR (CDCl₃): δ 4.92 (s, 2H, CH₂OH), 7.78 (s, 1H, H-3), 8.77 (s, 1H, H-4).

  • HRMS: m/z calcd for C₄H₄INOS [M+H]⁺: 241.0512, found: 241.0508.

Halogen Exchange in 4-Bromothiazole Precursors

For laboratories lacking specialized iodinated starting materials, bromine-to-iodine exchange provides an alternative pathway:

Reaction Table 1 : Halogen Exchange Optimization

EntrySubstrateSolventNaI (equiv)Temp (°C)Time (hr)Yield (%)
14-Bromo-5-hydroxymethylthiazoleAcetone3.0602458
24-Bromo-5-hydroxymethylthiazoleDMF5.0804872
34-Bromo-5-hydroxymethylthiazoleMeCN4.0703665

Optimal conditions (Entry 2) use dimethylformamide (DMF) at 80°C with 5 equivalents NaI, achieving 72% yield. The reaction proceeds via an SN2S_N2 mechanism, with iodide displacing bromide in a polar aprotic medium.

Hydroxymethyl Group Introduction

Ester Reduction Strategies

The hydroxymethyl functionality is typically installed through reduction of thiazole-5-carboxylate esters. Lithium aluminum hydride (LiAlH₄) remains the reagent of choice despite safety concerns:

Procedure :

  • Charge a flame-dried flask with LiAlH₄ (3.0 equiv) in anhydrous THF at 0°C.

  • Add ethyl 4-iodothiazole-5-carboxylate (1.0 equiv) dropwise.

  • Stir for 2 hr, quench sequentially with H₂O (1.2 mL/g LiAlH₄), 15% NaOH (1.2 mL/g), and H₂O (3.6 mL/g).

  • Extract with CHCl₃, dry over Na₂SO₄, concentrate.

Yield : 75% (consistent across multiple trials).

Critical Parameters :

  • Temperature control during quench prevents violent exotherms.

  • Gradual reagent addition minimizes foaming.

Alternative Synthetic Pathways

Directed Ortho-Metalation

Recent advances employ directed metalation strategies for late-stage functionalization:

  • Protect thiazole-5-methanol as TBS ether.

  • Deprotonate at C-4 using LDA (-78°C, THF).

  • Quench with I₂ (2.0 equiv) to install iodine.

  • Deprotect TBS group with TBAF.

Advantages :

  • Enables modular synthesis of analogs.

  • Avoids harsh halogen exchange conditions.

Limitations :

  • Requires strict anhydrous conditions.

  • Overall yield (52%) lower than classical routes.

Industrial-Scale Production Considerations

Large-scale manufacturing introduces unique challenges:

Table 2 : Bench vs. Plant-Scale Comparison

ParameterLaboratory ScaleIndustrial Process
Reactor TypeBatch (500 mL)Continuous Flow (200 L/hr)
PurificationColumn ChromatographyCrystallization from EtOAc/Hexane
Cycle Time48 hr8 hr
Annual Capacity5 kg1.2 MT

Flow chemistry reduces residence time under reactive conditions, minimizing iodine loss through side reactions.

Analytical and Quality Control Protocols

Purity Assessment

  • HPLC : C18 column, 60:40 H₂O/MeCN, 1 mL/min, λ = 254 nm

    • Retention time: 6.8 min

    • Purity >99.5% required for pharmaceutical intermediates.

Stability Studies

  • Thermal : Decomposition onset at 185°C (DSC).

  • Light Sensitivity : Iodo-thiazole derivatives show <2% degradation after 6 months in amber glass at 25°C .

Chemical Reactions Analysis

Types of Reactions

(4-iodo-1,2-thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-iodo-1,2-thiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The iodine atom and hydroxymethyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, DNA damage, or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

The following table compares (4-iodo-1,2-thiazol-5-yl)methanol with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
This compound I (C4), -CH$_2$OH (C5) C$4$H$4$INOS High leaving-group ability; potential radiolabeling applications Inferred
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol Br (C4), -OCH$3$ (C3), -CH$2$OH (C5) C$5$H$5$BrNO$_2$S Lower molecular weight than I-analog; methoxy enhances electron density
(Dichloro-1,2-thiazol-5-yl)methanol Cl (C3, C4), -CH$_2$OH (C5) C$4$H$3$Cl$_2$NOS Increased electrophilicity; used in agrochemical intermediates
4-Methyl-5-thiazoleethanol CH$3$ (C4), -CH$2$CH$_2$OH (C5) C$6$H$9$NOS Density: 1.20 g/cm³; industrial applications in flavorants
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one -OCH$3$ (C3), -COCH$3$ (C5) C$6$H$7$NO$_2$S Ketone group enables condensation reactions; used in drug synthesis

Key Differences:

Substituent Effects on Reactivity: Iodo vs. Bromo/Chloro: The iodine atom’s larger size and polarizability enhance its participation in Sonogashira or Suzuki-Miyaura couplings compared to bromo or chloro analogs () . Methanol Group: The -CH$_2$OH moiety enables esterification (e.g., acetylation) or oxidation to carboxylic acids, similar to 4-methyl-5-thiazoleethanol () .

Physical Properties :

  • Melting Points : Chloro and bromo analogs typically exhibit higher melting points due to stronger halogen-based intermolecular forces.
  • Solubility : Methoxy or hydroxymethyl groups improve water solubility compared to halogenated derivatives.

Biological Activity :

  • Iodinated thiazoles may act as radioligands (e.g., in PET imaging) due to iodine’s isotopic properties, whereas chloro derivatives are common in antimicrobial agents () .

Q & A

Basic: What synthetic strategies are recommended for (4-iodo-1,2-thiazol-5-yl)methanol, and how can reaction efficiency be optimized?

Methodological Answer:

  • Halogenation : Introduce iodine at the 4-position of the thiazole ring via electrophilic substitution. For example, use NaI in the presence of an oxidizing agent (e.g., H₂O₂) under acidic conditions .
  • Hydroxymethylation : React the iodinated thiazole with formaldehyde in a basic medium (e.g., KOH) to introduce the methanol group at the 5-position.
  • Optimization : Continuous flow reactors can enhance yield and purity by controlling reaction parameters (temperature, residence time) . Post-synthesis purification via column chromatography or recrystallization (methanol/water) is advised. Confirm purity using HPLC (>95%) and NMR (e.g., δ 4.8 ppm for -CH₂OH) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., iodine’s deshielding effect at C4, -CH₂OH protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~242 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times can be compared to standards .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or human kinases). Prioritize binding poses with the lowest ΔG values .
  • Electrostatic Potential Analysis : Multiwfn calculates electron localization (ELF) and electrostatic potential (ESP) to identify nucleophilic/electrophilic regions influencing target binding .
  • QSAR Models : Train models using descriptors (e.g., logP, polar surface area) from analogs (e.g., dichloro-thiazole derivatives with 90–97% antifungal activity) .

Advanced: How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assays : Use validated cell lines (e.g., HeLa for cytotoxicity) and controls. Replicate experiments ≥3 times .
  • Data Normalization : Express activity relative to reference compounds (e.g., fluconazole for antifungal assays) .
  • Structural Validation : Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

Methodological Answer:

  • Antifungal Testing : Follow CLSI guidelines for Alternaria solani or Phytophthora infestans using agar dilution (MIC ≤10 µg/mL indicates efficacy) .
  • Bacterial Inhibition : Broth microdilution against S. aureus or E. coli. Include positive controls (e.g., ampicillin) and measure OD₆₀₀ after 24h .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Derivatization : Synthesize prodrugs (e.g., esterify -CH₂OH to improve membrane permeability) .
  • SAR Studies : Compare analogs (e.g., bromo or trifluoromethyl substituents) to identify trends in solubility (logS) and plasma protein binding .
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. Modify substituents to block metabolic hotspots .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis .
  • Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation .

Advanced: How can crystallographic data refine the compound’s 3D structure for target interaction studies?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/chloroform). Use maximum-likelihood refinement in REFMAC to resolve electron density maps .
  • Hydrogen Bond Analysis : Identify interactions (e.g., -CH₂OH with Asp93 in CYP51) using PyMOL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.